3-(4-Fluorophenyl)chroman-4-one -

3-(4-Fluorophenyl)chroman-4-one

Catalog Number: EVT-271619
CAS Number:
Molecular Formula: C15H11FO2
Molecular Weight: 242.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KBU2046 is a highly selective inhibitor of metastasis, binds to and stabilizes CDC37/HSP90β heterocomplexes. KBU2046 inhibits cell motility and cell invasion in vitro. KBU2046 inhibits metastasis, decreases bone destruction, and prolongs survival at nanomolar blood concentrations after oral administration. KBU2046 binds chaperone heterocomplexes, selectively alters binding of client proteins that regulate motility, and lacks all the hallmarks of classical chaperone inhibitors, including toxicity.
Synthesis Analysis
  • Visible Light-Promoted Cascade Radical Cyclization: This method utilizes visible light and a photocatalyst to generate radicals, enabling the formation of chroman-4-ones from readily available starting materials like 2-(allyloxy)arylaldehydes [, , , ]. This approach is advantageous for its mild reaction conditions, good functional group tolerance, and high efficiency.
  • Silver-Catalyzed Cascade Radical Cyclization: Similar to the visible-light method, this approach employs silver salts as catalysts to promote radical cyclization reactions, leading to diversely substituted chroman-4-ones [, , ].
  • Copper-Mediated Synthesis: A one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones from α-sulfonyl o-hydroxyacetophenones is described, utilizing potassium carbonate, copper iodide, and dimethyl sulfoxide [].
  • Tandem Reactions: These methods involve a sequence of reactions occurring in one pot, simplifying the synthesis and improving efficiency. One example is the tandem alkyne hydroacylation and oxo-Michael addition, enabling the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones [].
Chemical Reactions Analysis
  • Nucleophilic Substitution: The presence of a halogen atom, like fluorine in the 4-fluorophenyl group, allows for nucleophilic substitution reactions, enabling the introduction of various substituents onto the aromatic ring [, ].
  • Condensation Reactions: Chroman-4-ones, with their ketone functionality, can participate in condensation reactions like aldol condensation, leading to the formation of more complex molecules [].
  • Oxidation and Reduction: The carbonyl group in chroman-4-ones can be reduced to alcohols, while the aromatic ring can undergo oxidation, offering possibilities for further chemical modifications [].
Mechanism of Action
  • Sirtuin 2 (SIRT2) Inhibition: Chroman-4-one derivatives have shown promise as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases and cancer [, , ]. Inhibiting SIRT2 can modulate various cellular processes, including gene expression, metabolism, and cell survival.
  • Antimicrobial Activity: Some chroman-4-one derivatives exhibit antimicrobial activity against various bacterial and fungal strains, potentially interfering with essential microbial enzymes or metabolic pathways [, ].
  • Antiparasitic Activity: Certain chroman-4-one analogues demonstrated inhibitory activity against parasitic enzymes, such as pteridine reductase 1 (PTR1) in Trypanosoma brucei and Leishmania species, suggesting potential as antiparasitic agents [].
  • Neurotrophic Activity: Some chroman-4-one derivatives, like 7-hydroxy-3-(4-hydroxybenzyl)chroman isolated from Anemarrhena asphodeloides BUNGE, exhibit neurotrophic activity by acting as proteasome inhibitors [].
Applications
  • Drug Development:
    • Anti-cancer agents: Chroman-4-one derivatives show potential as anti-cancer agents, particularly by targeting SIRT2, which plays a role in tumorigenesis [, ].
    • Antimicrobial agents: The demonstrated antimicrobial activity of some chroman-4-one derivatives suggests their potential for developing new antibiotics and antifungals [].
    • Antiparasitic agents: The inhibitory activity against parasitic enzymes like PTR1 makes certain chroman-4-one analogues attractive starting points for developing new antiparasitic drugs [].
    • Neurodegenerative disease treatment: Compounds like 7-hydroxy-3-(4-hydroxybenzyl)chroman with neurotrophic and proteasome inhibitory activities highlight the potential of this class for treating neurodegenerative diseases [].
  • Chemical Probes: The unique properties of chroman-4-one derivatives make them valuable tools for studying biological processes and pathways, such as investigating the role of SIRT2 in various diseases [].
  • Material Science: While not directly addressed in the context of chroman-4-ones, the use of 4-fluorophenyl groups in polymers like poly(3-(4-fluorophenyl)thiophene) for electrochemical applications showcases the versatility of this moiety [, ].

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

  • Compound Description: CP-283,097 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit []. This compound exhibits neuroprotective effects by blocking glutamate toxicity in cultured hippocampal neurons [].
  • Relevance: CP-283,097 shares a core chroman-4-one scaffold with 3-(4-Fluorophenyl)chroman-4-one. The key structural difference lies in the substitution at the 3-position of the chroman ring. In CP-283,097, this position features a complex substituent incorporating a 4-(4-fluorophenyl)-4-hydroxypiperidine ring, distinguishing its pharmacological profile from 3-(4-Fluorophenyl)chroman-4-one [].

5-Hydroxy-2-methyl-chroman-4-one (HMC)

  • Compound Description: HMC is a naturally occurring compound isolated from the endogenous lichen fungus Daldinia fissa []. It demonstrates selective inhibition of human monoamine oxidase B (MAO-B) [], an enzyme implicated in neurodegenerative diseases. HMC exhibits potential as a candidate for treating conditions like Alzheimer's and Parkinson's disease due to its MAO-B inhibitory activity, blood-brain barrier permeability, and lack of cytotoxicity [].
  • Relevance: HMC shares the core chroman-4-one structure with 3-(4-Fluorophenyl)chroman-4-one. The key structural difference is the presence of a 4-fluorophenyl substituent at the 3-position in the target compound, while HMC has a methyl group at the 2-position and a hydroxyl group at the 5-position []. This comparison highlights how modifications to the chroman-4-one core can lead to diverse biological activities.

6,8-Dibromo-2-pentylchroman-4-one

  • Compound Description: This synthetic compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2) [], an enzyme implicated in aging-related diseases and neurodegenerative disorders. With an IC50 of 1.5 μM, it demonstrates high selectivity for SIRT2 over other sirtuin isoforms, SIRT1 and SIRT3 [].
  • Relevance: This compound, like 3-(4-Fluorophenyl)chroman-4-one, belongs to the chroman-4-one class of compounds. The variations lie in the substituents. 6,8-Dibromo-2-pentylchroman-4-one features bromine atoms at the 6- and 8-positions and a pentyl group at the 2-position. In contrast, 3-(4-Fluorophenyl)chroman-4-one has a 4-fluorophenyl group at the 3-position []. These differences underscore the impact of substituent modifications on both potency and selectivity within the chroman-4-one scaffold.

2-Hydroxymethyl-chroman-4-one

  • Compound Description: This compound is isolated from the culture filtrate of the bacterium Burkholderia sp. MSSP []. It exhibits antifungal activity against plant pathogens, including Pythium ultimum, Phytophthora capsici, and Sclerotinia sclerotiorum [].
  • Relevance: This compound shares the core chroman-4-one structure with 3-(4-Fluorophenyl)chroman-4-one. The key difference is the presence of a hydroxymethyl group at the 2-position, whereas 3-(4-Fluorophenyl)chroman-4-one has a 4-fluorophenyl group at the 3-position [].
  • Compound Description: These synthetic derivatives, designed based on flavonoid structures, act as inhibitors of pteridine reductase 1 (PTR1) [], an enzyme crucial for parasitic survival. Some of these derivatives exhibit activity against Trypanosoma brucei and Leishmania species, highlighting their potential as anti-parasitic agents [].
  • Relevance: While the specific structures of these derivatives are not fully detailed, the paper mentions that they are "chroman-4-one analogues of previously published chromen-4-one derivatives" []. This statement implies a structural similarity to 3-(4-Fluorophenyl)chroman-4-one, particularly the presence of the chroman-4-one core. These findings emphasize the versatility of the chroman-4-one scaffold in targeting various therapeutic areas.

N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine (NFPS)

  • Compound Description: NFPS is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1) []. By blocking GlyT1, NFPS increases synaptic glycine levels, leading to enhanced N-methyl-D-aspartate (NMDA) receptor function []. This pharmacological action suggests potential therapeutic applications for disorders associated with NMDA receptor hypofunction.
  • Relevance: While NFPS does not share the core chroman-4-one structure, it is relevant due to its incorporation of a 4-fluorophenyl group, a key structural element in 3-(4-Fluorophenyl)chroman-4-one []. This shared feature highlights the significance of the 4-fluorophenyl moiety in influencing biological activity.

Properties

Product Name

3-(4-Fluorophenyl)chroman-4-one

IUPAC Name

3-(4-fluorophenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2

InChI Key

XKAFGKFIJBGYAP-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

KBU2046; KBU-2046; KBU 2046;

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.